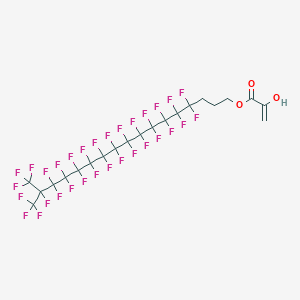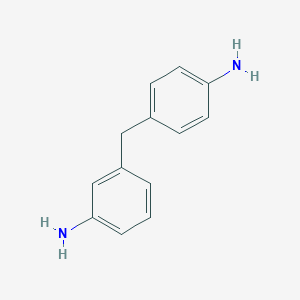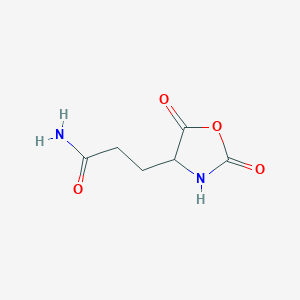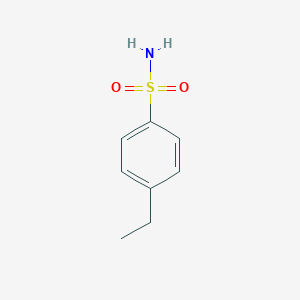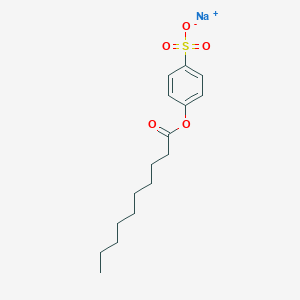
4-(Decanoyloxy)benzenesulfonic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Decanoyloxy)benzenesulfonic acid sodium salt, also known as DBS-Na, is a commonly used detergent in scientific research. It is a strong anionic detergent that is often used in protein purification and membrane protein solubilization. DBS-Na is a highly effective detergent that is known for its ability to solubilize membrane proteins without denaturing them.
Wissenschaftliche Forschungsanwendungen
4-(Decanoyloxy)benzenesulfonic acid sodium salt is widely used in scientific research for its ability to solubilize membrane proteins. It is commonly used in the purification of membrane proteins, such as G protein-coupled receptors (GPCRs) and ion channels. 4-(Decanoyloxy)benzenesulfonic acid sodium salt is also used in the solubilization of membrane proteins for structural studies using techniques such as X-ray crystallography and cryo-electron microscopy.
Wirkmechanismus
4-(Decanoyloxy)benzenesulfonic acid sodium salt works by disrupting the hydrophobic interactions between membrane proteins and the lipid bilayer. It does this by inserting its hydrophobic tail into the lipid bilayer, while the hydrophilic head interacts with the polar head groups of the lipids. This disrupts the hydrophobic interactions between the membrane protein and the lipid bilayer, allowing the protein to be solubilized.
Biochemische Und Physiologische Effekte
4-(Decanoyloxy)benzenesulfonic acid sodium salt has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins. It does not denature or alter the conformation of the proteins, making it an ideal detergent for protein purification and structural studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(Decanoyloxy)benzenesulfonic acid sodium salt is its ability to solubilize membrane proteins without denaturing them. It is also highly effective at low concentrations, making it a cost-effective option for protein purification. However, 4-(Decanoyloxy)benzenesulfonic acid sodium salt has some limitations. It is not compatible with all types of membrane proteins, and its effectiveness can vary depending on the protein being studied. Additionally, it can be difficult to remove from purified proteins, which can affect downstream applications.
Zukünftige Richtungen
There are several future directions for the use of 4-(Decanoyloxy)benzenesulfonic acid sodium salt in scientific research. One area of focus is the development of new and improved detergents for the solubilization of membrane proteins. Another area of focus is the use of 4-(Decanoyloxy)benzenesulfonic acid sodium salt in the development of new drugs and therapies for a range of diseases. Finally, there is a need for further research into the mechanisms of action of 4-(Decanoyloxy)benzenesulfonic acid sodium salt and other detergents, which could lead to new insights into the structure and function of membrane proteins.
Synthesemethoden
The synthesis of 4-(Decanoyloxy)benzenesulfonic acid sodium salt involves the reaction of benzenesulfonic acid with decanol in the presence of sulfuric acid. The resulting product is then neutralized with sodium hydroxide to form the sodium salt. The purity of the final product is crucial for its effectiveness in scientific research.
Eigenschaften
CAS-Nummer |
18618-43-4 |
|---|---|
Produktname |
4-(Decanoyloxy)benzenesulfonic acid sodium salt |
Molekularformel |
C16H23NaO5S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
sodium;4-decanoyloxybenzenesulfonate |
InChI |
InChI=1S/C16H24O5S.Na/c1-2-3-4-5-6-7-8-9-16(17)21-14-10-12-15(13-11-14)22(18,19)20;/h10-13H,2-9H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
MEEQMYYIPMZWFF-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



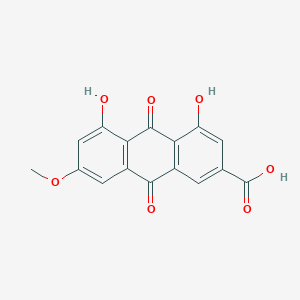
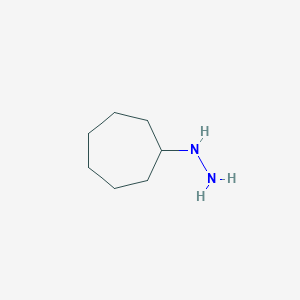
![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
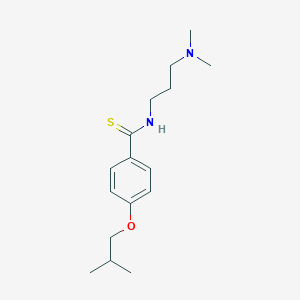
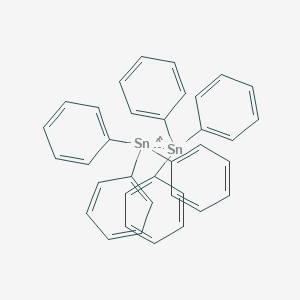
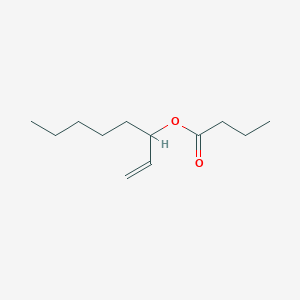
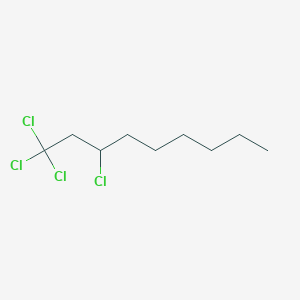
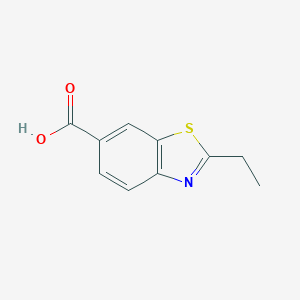
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)

